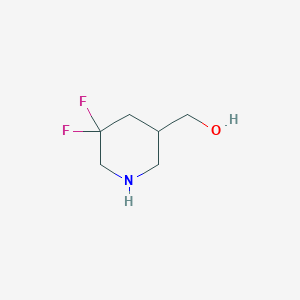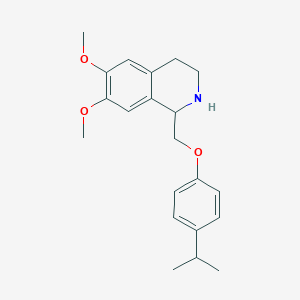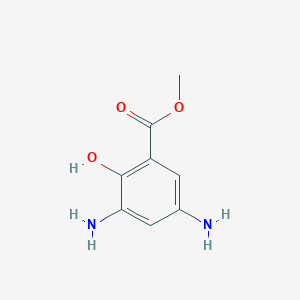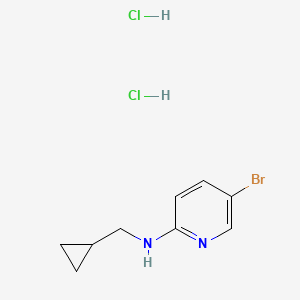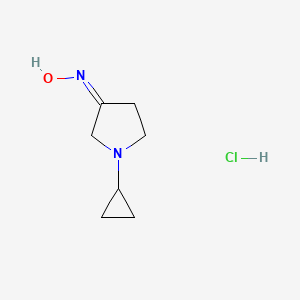
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving hydroxylamine derivatives. It could also be a tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Hydroxylamine derivatives are often investigated for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxybenzotriazole
- Cyclopropylamine derivatives
Uniqueness
Compared to similar compounds, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride may offer unique reactivity due to the presence of the cyclopropyl group and the hydroxylamine moiety. These structural features could impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6-; |
Clave InChI |
VLYPYWOPZNEENM-PHZXCRFESA-N |
SMILES isomérico |
C1CC1N2CC/C(=N/O)/C2.Cl |
SMILES canónico |
C1CC1N2CCC(=NO)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



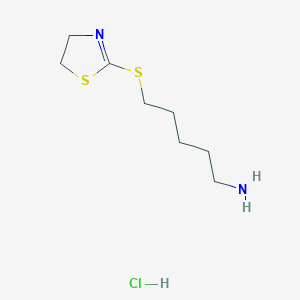
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

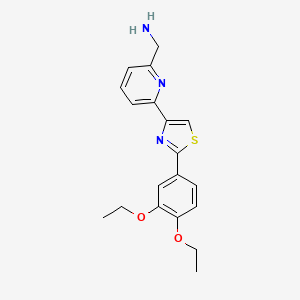

![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)

![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
